4-{2-[N-(4-ethylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[N-(4-ethylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a piperazine ring substituted with a tosyl group and a carbamoylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to target specific enzymes or receptors
Mode of Action
It’s common for compounds of this nature to interact with their targets by binding to active sites, thereby modulating the activity of the target . The exact interaction and resulting changes would depend on the specific target and the structure of the compound.
Biochemical Pathways
Based on the potential targets, this compound could affect various biochemical pathways related to the function of the target . The downstream effects would depend on the specific pathway and how the activity of the target is modulated.
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its effectiveness .
Result of Action
The effects would likely be related to the modulation of the target’s activity, which could lead to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[N-(4-ethylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide typically involves multiple steps. One common method includes the reaction of 4-ethylpiperazine with tosyl chloride to form N-tosyl-4-ethylpiperazine. This intermediate is then reacted with 4-carbamoylphenyl isocyanate to introduce the carbamoylphenyl group. The final step involves the reaction with 2-oxoethylamine to complete the synthesis .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to improve yield and reduce costs. This often involves the use of high-purity reagents and solvents, as well as optimized reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{2-[N-(4-ethylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the tosyl group.
Scientific Research Applications
4-{2-[N-(4-ethylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)-4-ethylpiperazine-1-carboxamide: Lacks the tosyl group, resulting in different chemical properties and reactivity.
N-tosyl-4-ethylpiperazine: Lacks the carbamoylphenyl group, making it less versatile for certain applications.
4-carbamoylphenyl isocyanate: Used as a precursor in the synthesis of the target compound.
Uniqueness
4-{2-[N-(4-ethylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(4-carbamoylanilino)-2-oxoethyl]-4-ethyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O5S/c1-3-26-12-14-27(15-13-26)23(31)28(34(32,33)20-10-4-17(2)5-11-20)16-21(29)25-19-8-6-18(7-9-19)22(24)30/h4-11H,3,12-16H2,1-2H3,(H2,24,30)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQVVGRCJKHZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.